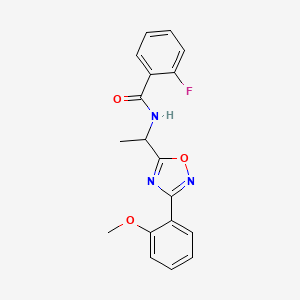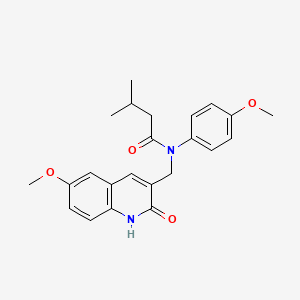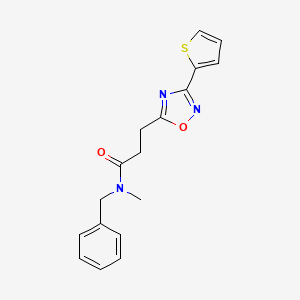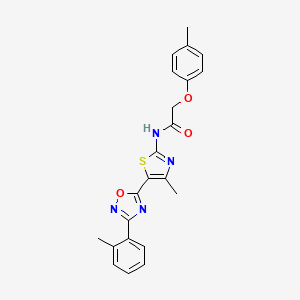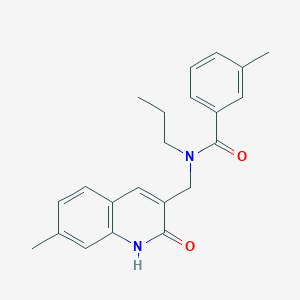
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as GM-604, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been shown to have a variety of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is not fully understood. However, studies have shown that it can modulate a variety of cellular pathways and signaling molecules. For example, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has a variety of biochemical and physiological effects. In animal models, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to improve cognitive function, reduce inflammation, and inhibit cancer cell growth. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can modulate the expression of various genes and proteins involved in cellular signaling pathways.
实验室实验的优点和局限性
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its relatively low toxicity. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has a high therapeutic index, meaning that it can be used at higher doses without causing significant side effects. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research is to further elucidate its mechanism of action and identify specific cellular pathways that are modulated by this compound. Another area of research is to explore its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Finally, researchers can investigate the development of more effective delivery methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide to improve its bioavailability and solubility.
Conclusion
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, its potential in the treatment of neurodegenerative disorders, cancer, and inflammatory diseases makes it a promising area of research.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves a multi-step reaction process that begins with the condensation of 2-hydroxy-7-methylquinoline and 3-methylbenzoyl chloride to form 3-methyl-N-(2-quinolinylmethyl)benzamide. This intermediate is then reacted with propylamine to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. The overall yield of this synthesis is approximately 40%.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the major areas of research has been in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has neuroprotective effects and can improve cognitive function in animal models of these diseases.
Another area of research has been in the treatment of cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-10-24(22(26)18-7-5-6-15(2)11-18)14-19-13-17-9-8-16(3)12-20(17)23-21(19)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPPWTGISHTPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)

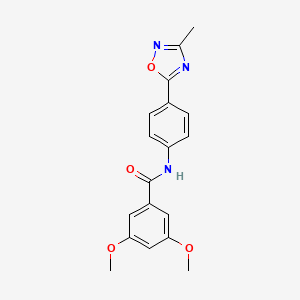
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
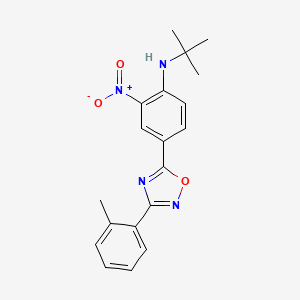
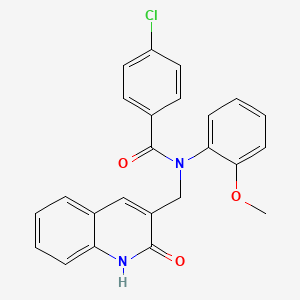
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)
